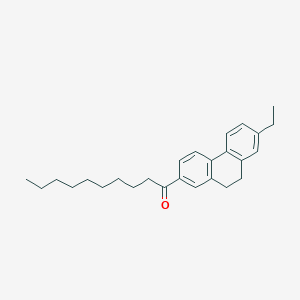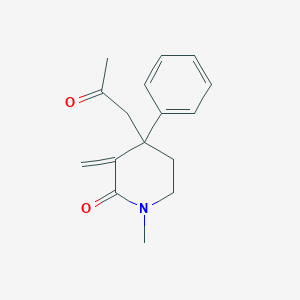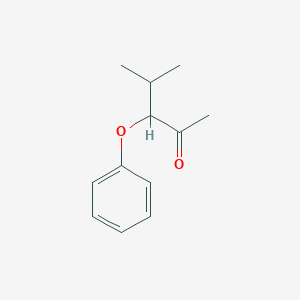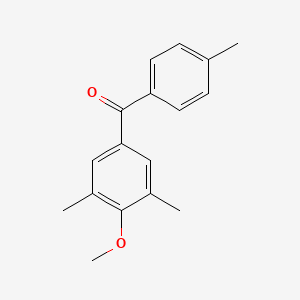
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential bioactivity and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation . This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods. The reaction conditions often include the use of strong bases and solvents to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. The process can be optimized by adjusting the microwave power, reaction time, and the concentration of reactants to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential bioactivity and can be used in studies related to enzyme inhibition and molecular recognition.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-ethoxy-6-methyl-
- 4,6-Diphenylpyrimidin-2-amine derivatives
Comparison: Compared to similar compounds, 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
61539-07-9 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3O/c1-3-8-19-13-12(9(2)17-14(16)18-13)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H2,16,17,18) |
InChI Key |
GKMIJSKYBBAIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)



![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)

![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
